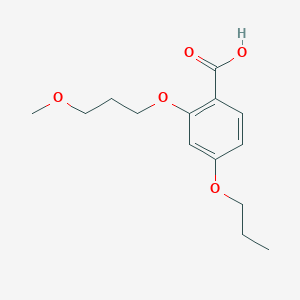
2-(3-Methoxypropoxy)-4-propoxybenzoic acid
Vue d'ensemble
Description
2-(3-Methoxypropoxy)-4-propoxybenzoic acid, also known as MPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPB is a benzoic acid derivative that has been studied for its anti-inflammatory and anti-tumor properties.
Applications De Recherche Scientifique
2-(3-Methoxypropoxy)phenylboronic acid
This compound is available from chemical suppliers like Sigma-Aldrich. However, the specific applications and experimental procedures are not detailed in the source.
3H-Perfluoro-3-[(3-methoxy-propoxy)propanoic acid], ammonium salt
This substance has been evaluated by the European Food Safety Authority (EFSA). It’s used in the polymerisation of fluoropolymers processed at high temperatures. The EFSA concluded that there is no safety concern for the consumer if the substance is used under specific conditions .
3H-Perfluoro-3-[(3-methoxy-propoxy)propanoic acid], ammonium salt
This substance has been evaluated by the European Food Safety Authority (EFSA). It’s used in the polymerisation of fluoropolymers processed at high temperatures. The EFSA concluded that there is no safety concern for the consumer if the substance is used under specific conditions .
3H-Perfluoro-3-[(3-methoxy-propoxy)propanoic acid], ammonium salt
This substance has been evaluated by the European Food Safety Authority (EFSA). It’s used in the polymerisation of fluoropolymers processed at temperatures higher than 280°C for at least 10 minutes and in the polymerisation of fluoropolymers for being processed at levels up to 30% and temperatures higher than 190°C into polyoxymethylene polymer for repeated use .
Propriétés
IUPAC Name |
2-(3-methoxypropoxy)-4-propoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c1-3-7-18-11-5-6-12(14(15)16)13(10-11)19-9-4-8-17-2/h5-6,10H,3-4,7-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHAHBPWUJTQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)O)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxypropoxy)-4-propoxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



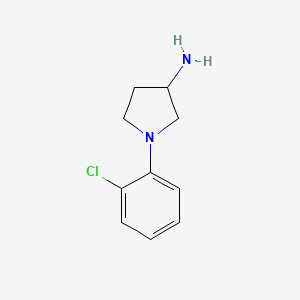

![N-[3-(methylamino)propyl]acetamide hydrobromide](/img/structure/B1455394.png)

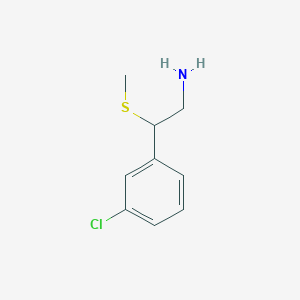
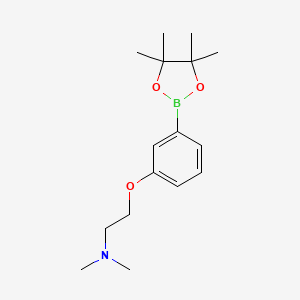
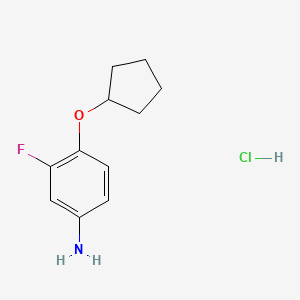

amine hydrochloride](/img/structure/B1455402.png)
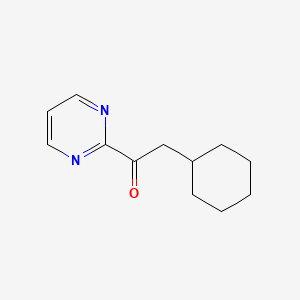

![3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine](/img/structure/B1455412.png)
![{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine](/img/structure/B1455413.png)
